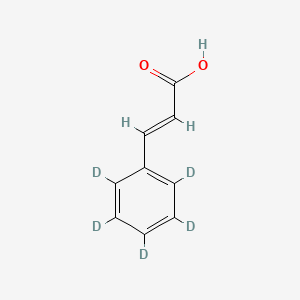
Pralurbactam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pralurbactam is a synthetic organic compound classified as a β-lactamase inhibitor. It is primarily utilized in the research of bacterial infections due to its ability to inhibit β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria .
Preparation Methods
The preparation of Pralurbactam involves several synthetic routes and reaction conditions. One of the methods includes the reaction of specific intermediates under controlled conditions to yield the final product. The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Pralurbactam undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
Pralurbactam has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study β-lactamase inhibition and to develop new inhibitors.
Biology: this compound is utilized in biological studies to understand the mechanisms of antibiotic resistance and to develop new therapeutic strategies.
Medicine: The compound is investigated for its potential use in combination with β-lactam antibiotics to treat bacterial infections.
Industry: This compound is used in the development of new antibiotics and in the research of bacterial resistance mechanisms .
Mechanism of Action
Pralurbactam exerts its effects by inhibiting β-lactamase enzymes, which are responsible for breaking down β-lactam antibiotics. By inhibiting these enzymes, this compound enhances the effectiveness of β-lactam antibiotics against resistant bacterial strains. The molecular targets of this compound include various β-lactamase enzymes, and the pathways involved in its mechanism of action are related to the inhibition of these enzymes .
Comparison with Similar Compounds
Pralurbactam is unique among β-lactamase inhibitors due to its specific structure and mechanism of action. Similar compounds include:
Clavulanic acid: Another β-lactamase inhibitor used in combination with β-lactam antibiotics.
Sulbactam: A β-lactamase inhibitor that is often combined with ampicillin.
Tazobactam: Used in combination with piperacillin to treat bacterial infections. Compared to these compounds, this compound offers distinct advantages in terms of its potency and spectrum of activity .
Properties
CAS No. |
2163782-59-8 |
|---|---|
Molecular Formula |
C10H18N6O8S |
Molecular Weight |
382.35 g/mol |
IUPAC Name |
[(2S,5R)-2-[2-(diaminomethylideneamino)oxyethoxycarbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate |
InChI |
InChI=1S/C10H18N6O8S/c11-9(12)14-23-4-3-22-13-8(17)7-2-1-6-5-15(7)10(18)16(6)24-25(19,20)21/h6-7H,1-5H2,(H,13,17)(H4,11,12,14)(H,19,20,21)/t6-,7+/m1/s1 |
InChI Key |
HOJIPBUGHMYVQD-RQJHMYQMSA-N |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)NOCCON=C(N)N |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)NOCCON=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


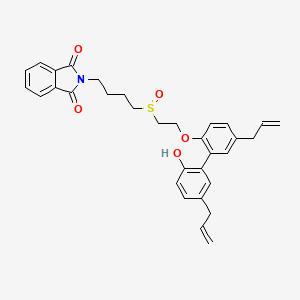
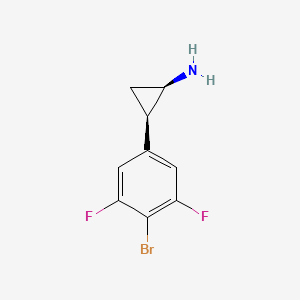
![2-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylamino)-5-(pyridin-2-ylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidine-7-thione](/img/structure/B12395763.png)
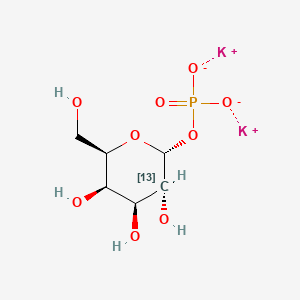
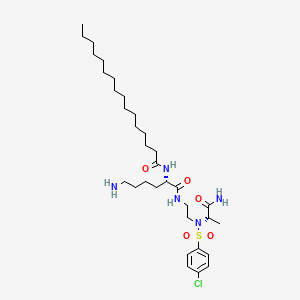
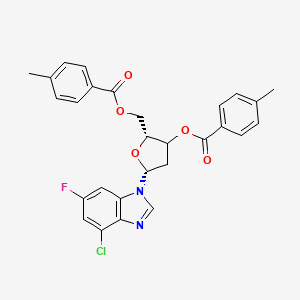
![(4S)-4-[[(2S)-2-acetamidohexanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12395786.png)
![(2R,6R)-6-[(3S,7S,10S,12S,13R,14R,17R)-12-acetyloxy-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B12395787.png)


